Azide-PEG9-amido-C4-Boc, also known as 5-(Azide-PEG9-ethylcarbamoyl)pentanoic tert-butyl ester, is a specialized compound utilized primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). This polyethylene glycol-based linker is characterized by its azide functional group, which facilitates click chemistry reactions, notably copper-catalyzed azide-alkyne cycloaddition and strain-promoted alkyne-azide cycloaddition. The compound's molecular formula is , and it has a molecular weight of approximately 666.8 g/mol .
Azide-PEG9-amido-C4-Boc is classified under polyethylene glycol derivatives, specifically as a PROTAC linker. It is sourced from various chemical suppliers, including MedChemExpress and Alfa Chemistry, which provide detailed specifications and availability . The compound is essential for research in chemical biology and drug development, particularly in the context of targeted protein degradation.
The synthesis of Azide-PEG9-amido-C4-Boc involves several key steps:
In industrial settings, the synthesis follows similar methodologies but is optimized for larger-scale production. Automated reactors and continuous flow systems are employed to enhance yield and minimize by-products.
The molecular structure of Azide-PEG9-amido-C4-Boc features a polyethylene glycol chain with an azide group at one end and a tert-butyl ester at the other. The presence of these functional groups allows for versatile modifications and conjugations in biochemical applications.
Key structural data include:
Azide-PEG9-amido-C4-Boc primarily participates in click chemistry reactions:
For CuAAC:
For SPAAC:
Azide-PEG9-amido-C4-Boc functions as a linker in PROTACs, which leverage the ubiquitin-proteasome system to selectively degrade target proteins within cells. The azide group enables efficient attachment of various functional moieties through click chemistry, allowing for the creation of diverse PROTAC molecules that can bind both target proteins and E3 ubiquitin ligases . This dual binding facilitates ubiquitination and subsequent degradation of the target protein.
Azide-PEG9-amido-C4-Boc has significant applications in various scientific fields:
The Azide-PEG9-amido-C4-Boc molecule incorporates a precisely engineered 9-unit polyethylene glycol (PEG) spacer between its functional termini. This PEG architecture fundamentally enhances the molecule’s aqueous solubility, a critical property for biological applications where hydrophobic interactions can limit efficacy. The ethylene oxide repeating units create a hydration shell through hydrogen bonding, significantly reducing aggregation in aqueous media [3]. Furthermore, the length of the PEG9 chain (~39.6 Å when extended) provides optimal spatial separation between conjugated functional modules in proteolysis-targeting chimeras (PROTACs), preventing steric clashes during ternary complex formation between the target protein and E3 ubiquitin ligase [1] [6]. The PEG spacer’s inherent biocompatibility also minimizes non-specific binding to cellular components and reduces immunogenicity, making it indispensable for in vitro applications requiring precise molecular recognition [7].
Table 1: Physicochemical Properties Imparted by PEG9 Spacer
Property | PEG9 Contribution | Biological Relevance |
---|---|---|
Hydrophilicity | High oxygen density from ethylene oxide units | Enhances solubility in aqueous buffers |
Conformational Flexibility | Free rotation of C-O bonds | Enables optimal positioning of conjugated ligands |
Hydration Capacity | Coordination with ~25 water molecules | Creates biocompatible shielding layer |
Steric Exclusion | ~12.5 Å hydrodynamic radius | Prevents non-specific protein interactions |
The molecular architecture strategically positions an azide (-N₃) at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other. This design enables orthogonal chemical reactivity—a cornerstone for modular PROTAC synthesis. The azide functionality undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-bearing warheads, forming stable 1,2,3-triazole linkages under mild conditions [1] [6]. Simultaneously, it performs strain-promoted alkyne-azide cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) derivatives, eliminating copper catalysts in sensitive biological contexts [5] [9].
The Boc group serves as a temporary protective mask for the terminal amine during synthetic operations. Its tert-butyl carbamate bond remains stable during azide-based conjugations but cleaves rapidly under mild acidic conditions (e.g., 20–50% trifluoroacetic acid in dichloromethane), liberating the amine for subsequent acylations with carboxylic acid-containing E3 ligase ligands [8] [10]. This orthogonality allows sequential conjugation cycles without cross-reactivity, enabling precise construction of heterobifunctional PROTACs. The C4 alkyl spacer (γ-aminobutyrate analog) between the Boc-amine and PEG9 chain further enhances chemical stability during deprotection and reduces steric hindrance during amide coupling reactions [1].
Synthesis of Azide-PEG9-amido-C4-Boc requires monodispersed PEG chains to ensure batch-to-batch reproducibility in drug discovery. Unlike polydisperse PEG polymers (varying chain lengths), monodispersed chains are constructed through iterative coupling of single ethylene glycol units. The stepwise approach begins with azido-PEG1 precursors (e.g., azidoethoxyethanol), followed by activation of the terminal hydroxyl group as a mesylate or tosylate. Nucleophilic displacement with ethylene glycol derivatives extends the chain with exact stoichiometric control [3].
Critical to this process is chromatography-free purification via crystallization at each elongation step, maintaining high fidelity (≥95% purity) while avoiding contamination with PEG polymers of incorrect lengths [3]. The C4-Boc segment—synthesized separately as Boc-aminobutyric acid—is conjugated to the PEG9 backbone using carbodiimide reagents (e.g., DCC/DMAP) or uronium coupling agents (HATU/DIPEA) in anhydrous dimethylformamide. The resulting amide linkage ensures hydrolytic stability under physiological conditions [10]. Final purification by reversed-phase HPLC yields the target compound with molecular weight confirmed as 666.80 g/mol (C₃₀H₅₈N₄O₁₂) [1] [2].
Table 2: Stepwise Synthesis Control Parameters
Synthetic Stage | Key Reaction | Critical Control Parameters | Purity Output |
---|---|---|---|
PEG Chain Initiation | Azide displacement of alkyl halide | Anhydrous conditions, 0°C → RT | ≥98% |
Chain Elongation (n=1–9) | Williamson ether synthesis | 5-fold excess ethylene glycol, 60°C | ≥95% per step |
C4-Boc Conjugation | Carbodiimide-mediated amidation | pH 7–8, -NH₂/Boc ratio 1:1.1 | ≥97% |
Global Deprotection | None (Boc retained) | N/A | Final product ≥95% |
The Boc group’s strategic implementation enables selective functionalization sequences. During synthesis, Boc shields the C4 segment’s amine during PEG chain assembly and azide group reactions. Its stability toward basic conditions (e.g., sodium hydroxide) and nucleophiles permits unhindered transformations at the azide terminus [8] [10]. Post-conjugation, Boc removal requires precise acidolysis: treatment with 25–50% trifluoroacetic acid in dichloromethane for 15–30 minutes at 0°C, minimizing side reactions like tert-butylation or PEG chain degradation. Quenching with cold diethyl ether precipitates the deprotected amine as a TFA salt, directly usable in amidation with E3 ligase ligands (e.g., thalidomide derivatives) [10].
This protection strategy is superior to alternatives like Fmoc due to Boc’s resistance to nucleophilic attack during metal-catalyzed click reactions. Crucially, the liberated amine exhibits >95% coupling efficiency with carboxylic acids activated as N-hydroxysuccinimide esters, enabling gram-scale PROTAC assembly. The Boc-deprotection kinetics are rigorously monitored via FT-IR (disappearance of C=O stretch at 1695 cm⁻¹) and NMR (shift of tert-butyl singlet at 1.44 ppm) [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1